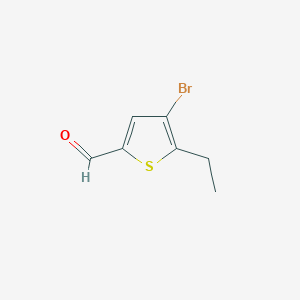

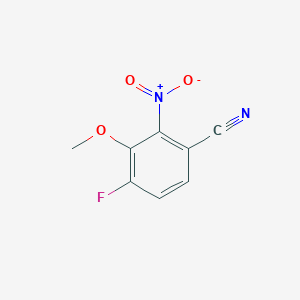

Methyl 3-(1,3-oxazol-5-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

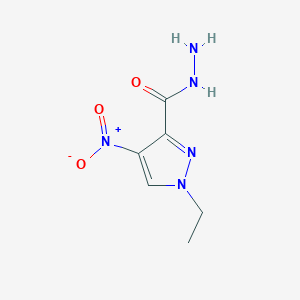

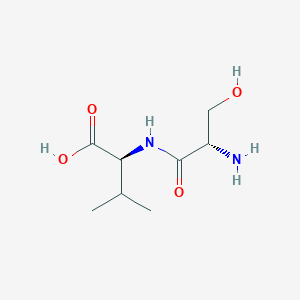

Methyl 3-(1,3-oxazol-5-yl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their heterocyclic structures containing oxygen and nitrogen atoms. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as oxazolone and benzoxazole derivatives, have been synthesized and analyzed, indicating the interest in this class of compounds for their potential applications and properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For instance, the synthesis of methyl 3-arylamino-2-benzoylaminopropenoates, which are structurally related to methyl 3-(1,3-oxazol-5-yl)benzoate, involves the reaction with phosphorus oxychloride in pyridine at elevated temperatures . Similarly, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, another related compound, is performed using a one-pot synthesis method starting from methyl 2-hydroxy-4-carboxybenzoate and 4,5-dinitro-1,2-benzenediamine . These examples demonstrate the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using spectroscopic methods and quantum chemical calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods . Similarly, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was elucidated, revealing dihedral angles and hydrogen bonding interactions . These studies provide insights into the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of such compounds can lead to a variety of chemical transformations. For instance, methyl 3-arylamino-2-benzoylaminopropenoates can undergo reactions to form bis-oxazolones under certain conditions . The understanding of these reactions is crucial for the development of new synthetic pathways and the discovery of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra, molecular electrostatic potential, and thermodynamic properties can be investigated using spectroscopic techniques and computational methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in various fields, such as materials science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

-

Corrosion Inhibition

- Field : Materials Science

- Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .

- Method : Traditional weight-loss tests, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to evaluate the corrosion inhibition performance .

- Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

- Method : Various oxazole derivatives are synthesized and screened for their various biological activities .

- Results : Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

-

Viral Entry Inhibition

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : Oxazole derivatives are used as intermediates in the synthesis of new chemical entities .

- Method : Various oxazole derivatives are synthesized and used in the preparation of other compounds .

- Results : The specific results or outcomes of these syntheses are not detailed in the source .

-

Antibacterial Potential

- Field : Microbiology

- Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential against various bacterial strains .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these studies are not specified in the source .

-

Corrosion Inhibitor

- Field : Materials Science

- Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .

- Method : Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .

- Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .

Safety And Hazards

The safety information for Methyl 3-(1,3-oxazol-5-yl)benzoate includes several hazard statements: H302+H312+H332;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using this product only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

methyl 3-(1,3-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKAJBRBOVEEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427811 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1,3-oxazol-5-yl)benzoate | |

CAS RN |

850375-14-3 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)